molecular formula C10H16O B3052566 Limonene oxide, trans-(-)- CAS No. 42477-94-1

Limonene oxide, trans-(-)-

Cat. No.: B3052566
CAS No.: 42477-94-1
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-LPEHRKFASA-N
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Chemical Reactions Analysis

Types of Reactions: Limonene oxide, trans-(-)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

trans-(-)-Limonene oxide, a cyclic ether derived from limonene, is gaining attention due to its diverse biological activities. With the molecular formula C₁₀H₁₆O, this compound features an epoxide functional group, which contributes to its unique reactivity and potential applications in pharmaceuticals and organic synthesis. This article explores the biological activity of trans-(-)-limonene oxide, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

trans-(-)-Limonene oxide exists as a diastereomer of limonene oxide and is characterized by its epoxide structure. This configuration allows it to undergo various chemical transformations, making it a valuable intermediate in organic synthesis.

PropertyValue
Molecular FormulaC₁₀H₁₆O
Molecular Weight156.24 g/mol
Boiling Point171 °C
Density0.845 g/cm³

Antibacterial Activity

Research indicates that trans-(-)-limonene oxide exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that limonene oxide derivatives displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products.

Antifungal Activity

In addition to its antibacterial effects, trans-(-)-limonene oxide has been reported to possess antifungal properties. It has shown efficacy against several fungal pathogens, including Candida albicans. A study highlighted that the compound's antifungal activity could be attributed to its ability to disrupt fungal cell membranes, leading to cell lysis and death .

Anticancer Potential

Emerging evidence suggests that trans-(-)-limonene oxide may have anticancer properties. Research has indicated that derivatives of limonene oxide can exhibit antiproliferative effects against various cancer cell lines. For example, a study reported that trans-(-)-limonene oxide inhibited the proliferation of breast cancer cells (MCF-7) and induced apoptosis through the activation of caspase pathways . This highlights its potential role in cancer therapy as a natural compound.

Case Studies

  • Antibacterial Efficacy Against Foodborne Pathogens
    • Study : A recent investigation evaluated the antibacterial activity of trans-(-)-limonene oxide against foodborne pathogens.
    • Findings : The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5 mg/mL, indicating its potential use in food preservation.
  • Antifungal Activity in Clinical Settings
    • Study : A clinical trial assessed the effectiveness of trans-(-)-limonene oxide in treating fungal infections in immunocompromised patients.
    • Findings : Patients treated with formulations containing limonene oxide showed improved clinical outcomes compared to control groups, with reduced fungal load observed in cultures .
  • Anticancer Effects on Breast Cancer Cells
    • Study : An experimental study investigated the effects of trans-(-)-limonene oxide on MCF-7 breast cancer cells.
    • Findings : The compound induced significant apoptosis and reduced cell viability by over 50% at a concentration of 10 µM after 48 hours of treatment .

Properties

IUPAC Name

(1R,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-LPEHRKFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]2([C@H](C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195263, DTXSID101017702
Record name Limonene oxide, trans-(-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42477-94-1, 4959-35-7
Record name Limonene oxide, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042477941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Limonene oxide, trans-(-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIMONENE OXIDE, TRANS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HCX9R999Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
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reactant
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310.6 g
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reactant
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peracetic acid
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9.1 mol
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reactant
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Synthesis routes and methods II

Procedure details

Benzothiazole, an aromatic sulfonazole, was obtained from Sigma-Aldrich in a 96% formulation, catalog No.1-133-8. Carvone, a 6-carbon ring terpene with ketone on the ring, in particular, (2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one, was obtained from Sigma-Aldrich in a 98% formulation, catalog No. 12393-1. Cis-jasmone, a terpene with the chemical name 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one, was obtained from Sigma-Aldrich in a 90% formulation, catalog No. 277444. Limonene, a terpene, was obtained in a 97% mixture of cis and trans forms of limonene oxide, chemica name 1-methyl-4-(1-methylethenyl) cylcohexene, from Sigma-Aldrich, catalog No. 21832-4. Cinieole, a terpene with the chemical name 1,3,3-trimethyl-2- oxabicyclo-(2.2.2)octane, was obtained from Sigma-Aldrich in a 99% formulation, catalog No. C8060-1. Trans-cinnamaldehye, an aromatic aldehyde with the chemical name 3-phyl-2-propenal was obtained from Sigma-Aldrich in a 99+% formulation, catalog No. 23996-8.
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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[Compound]
Name
terpene
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reactant
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[Compound]
Name
ketone
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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